molecular formula C16H21BrN2O2 B1451085 2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide CAS No. 1138445-84-7

2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide

Cat. No. B1451085
CAS RN: 1138445-84-7
M. Wt: 353.25 g/mol
InChI Key: ZEQYCOHYFHSHOW-UHFFFAOYSA-N
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Description

  • Application : Primarily used for proteomics research .

Scientific Research Applications

Synthesis and Derivative Formation

  • Research has shown the synthesis of related compounds, such as methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate, involving reactions like condensation with substituted p-aminobenzoic esters. These synthesized compounds have been tested for local anesthetic and anti-inflammatory activities (Catsoulacos, 1976).

Chemical Stability Studies

  • Studies have been conducted on the thermal stability of similar compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), using dynamic DSC curves and simulation calculations to predict thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

Novel Analogs and Anticonvulsant Activity

  • The synthesis of novel analogs, such as 4-aminobenzamides, and their evaluation for anticonvulsant effects demonstrate the potential biomedical applications of these compounds. They have been tested against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

Development of Synthetic Methods

  • Methods have been developed for incorporating N-bromoacetyl moieties at the amino termini of synthetic peptides. These derivatized peptides have potential applications in the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides (Robey & Fields, 1989).

Potential as Reagents in Chemical Reactions

  • Studies on the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine show its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. This indicates its utility in creating specific peptide structures (Inman et al., 1991).

properties

IUPAC Name

2-[(2-bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-19(12-7-3-2-4-8-12)16(21)13-9-5-6-10-14(13)18-15(20)11-17/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQYCOHYFHSHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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